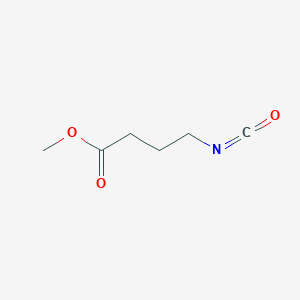
Methyl 4-isocyanatobutanoate
描述
Methyl 4-isocyanatobutanoate is an organic compound with the molecular formula C₆H₉NO₃ It is characterized by the presence of an isocyanate group attached to a butanoate ester
准备方法
Synthetic Routes and Reaction Conditions: Methyl 4-isocyanatobutanoate can be synthesized through several methods. One common approach involves the reaction of 4-aminobutanoic acid with phosgene, followed by esterification with methanol. The reaction conditions typically require a controlled environment to handle phosgene safely, often conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of safer phosgene substitutes, such as diphosgene or triphosgene, to mitigate the hazards associated with phosgene gas. The process is scaled up with continuous flow reactors to ensure consistent quality and yield.
化学反应分析
Types of Reactions: Methyl 4-isocyanatobutanoate undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group readily reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.
Polymerization: It can participate in polymerization reactions to form polyurethanes when reacted with polyols.
Common Reagents and Conditions:
Amines: React with the isocyanate group under mild conditions to form ureas.
Alcohols: React with the isocyanate group to form carbamates, often requiring a catalyst to proceed efficiently.
Water: Hydrolysis reactions typically occur under ambient conditions but can be accelerated with heat or acidic/basic catalysts.
Major Products Formed:
Ureas: From reactions with amines.
Carbamates: From reactions with alcohols.
Amines and Carbon Dioxide: From hydrolysis.
科学研究应用
Methyl 4-isocyanatobutanoate has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules, particularly in the formation of ureas and carbamates.
Materials Science: Utilized in the production of polyurethanes, which are important materials in the manufacture of foams, elastomers, and coatings.
Biological Research:
Medicinal Chemistry: Explored for the synthesis of pharmaceutical intermediates and active compounds.
作用机制
The reactivity of methyl 4-isocyanatobutanoate is primarily due to the electrophilic nature of the isocyanate group. This group can react with nucleophiles, such as amines and alcohols, through a mechanism involving the formation of a tetrahedral intermediate, which then collapses to form the final product (urea or carbamate). The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
相似化合物的比较
Methyl isocyanate: A simpler isocyanate compound with significant industrial relevance but higher toxicity.
Ethyl 4-isocyanatobutanoate: Similar structure but with an ethyl ester group instead of a methyl ester, potentially altering its reactivity and applications.
4-Isocyanatobutanoic acid: The carboxylic acid analog, which can be used to form esters like methyl 4-isocyanatobutanoate.
Uniqueness: this compound is unique due to its specific ester group, which influences its solubility, reactivity, and potential applications in organic synthesis and materials science. Its balance of reactivity and stability makes it a valuable intermediate in various chemical processes.
属性
IUPAC Name |
methyl 4-isocyanatobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-10-6(9)3-2-4-7-5-8/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJYIMHSDXFLQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374779 | |
| Record name | methyl 4-isocyanatobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27678-30-4 | |
| Record name | methyl 4-isocyanatobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-isocyanatobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



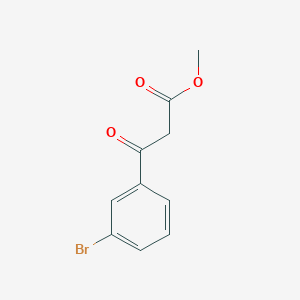



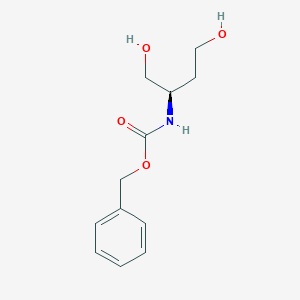
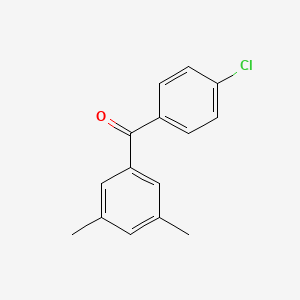
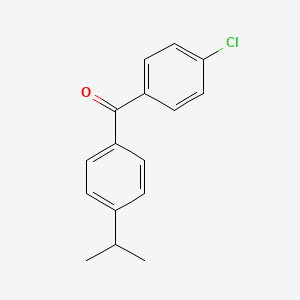
![4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine](/img/structure/B1349889.png)



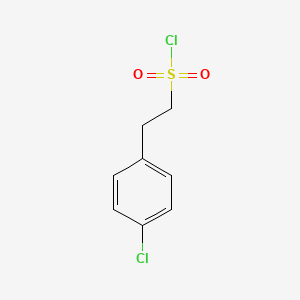
![2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1349896.png)
